![molecular formula C13H15NO B13565746 2-[(1-Benzofuran-2-yl)methyl]pyrrolidine](/img/structure/B13565746.png)
2-[(1-Benzofuran-2-yl)methyl]pyrrolidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(1-Benzofuran-2-yl)methyl]pyrrolidine is a chemical compound that features a benzofuran ring attached to a pyrrolidine moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(1-Benzofuran-2-yl)methyl]pyrrolidine typically involves the reaction of benzofuran derivatives with pyrrolidine under specific conditions. One common method includes the use of microwave-assisted synthesis, which has been shown to be effective in constructing benzofuran rings . Another approach involves the use of free radical cyclization cascades to form complex benzofuran derivatives .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as proton quantum tunneling have been employed to construct benzofuran rings with fewer side reactions and higher yields .
Analyse Des Réactions Chimiques
Types of Reactions: 2-[(1-Benzofuran-2-yl)methyl]pyrrolidine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzofuran ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenated solvents and nucleophiles like sodium methoxide.
Major Products Formed:
Oxidation: Formation of benzofuran-2-carboxylic acid derivatives.
Reduction: Formation of benzofuran-2-ylmethanol.
Substitution: Formation of various substituted benzofuran derivatives.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its biological activities, including anticancer and antimicrobial properties.
Industry: Utilized in the development of new materials with unique properties.
Mécanisme D'action
The mechanism of action of 2-[(1-Benzofuran-2-yl)methyl]pyrrolidine involves its interaction with specific molecular targets and pathways. The benzofuran ring is known to interact with various enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of certain cellular processes, such as tumor cell proliferation or viral replication .
Comparaison Avec Des Composés Similaires
- 2-(1-Benzofuran-2-yl)pyrrolidine hydrochloride
- 2-Acetylbenzofuran
- Benzofuran-2-yl methyl ketone
Comparison: 2-[(1-Benzofuran-2-yl)methyl]pyrrolidine is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. Compared to other benzofuran derivatives, it may exhibit enhanced bioactivity and stability, making it a valuable compound for further research and development .
Propriétés
Formule moléculaire |
C13H15NO |
|---|---|
Poids moléculaire |
201.26 g/mol |
Nom IUPAC |
2-(1-benzofuran-2-ylmethyl)pyrrolidine |
InChI |
InChI=1S/C13H15NO/c1-2-6-13-10(4-1)8-12(15-13)9-11-5-3-7-14-11/h1-2,4,6,8,11,14H,3,5,7,9H2 |
Clé InChI |
PTLKBOHWKLVUMP-UHFFFAOYSA-N |
SMILES canonique |
C1CC(NC1)CC2=CC3=CC=CC=C3O2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


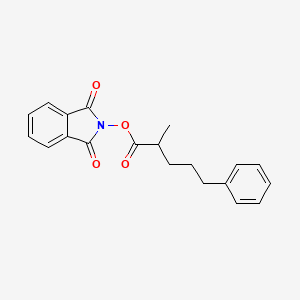
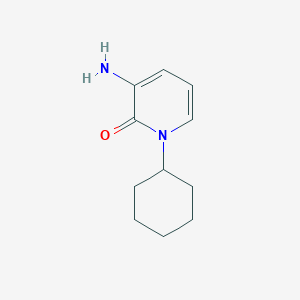
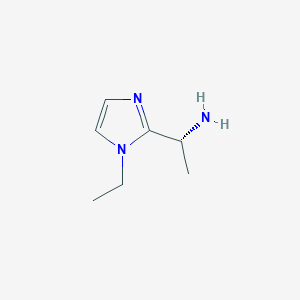
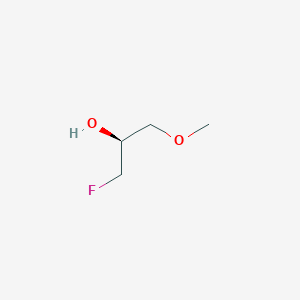
![tert-butylN-[(3-formyl-4-nitrophenyl)methyl]carbamate](/img/structure/B13565719.png)

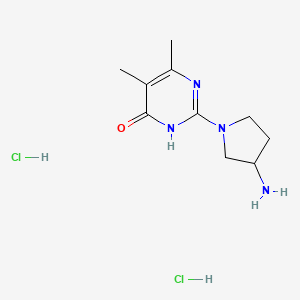
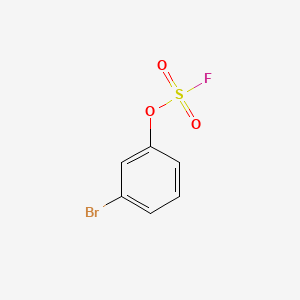
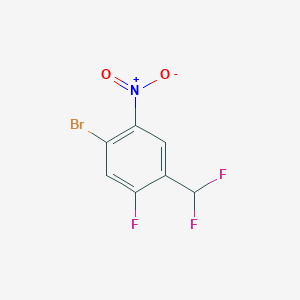
![N-[(1,2-oxazol-3-yl)methyl]prop-2-enamide](/img/structure/B13565751.png)
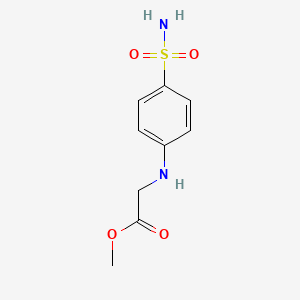


![2-((7-Bromo-1H-benzo[d][1,2,3]triazol-1-yl)methyl)tetrahydrothiophene 1,1-dioxide](/img/structure/B13565765.png)
